N-(2,2,2-trifluoroethyl)biphenyl-2-amine
Description
Properties
IUPAC Name |
2-phenyl-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)10-18-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOCGHXCYGVFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling and Hydrogenolysis Route via Carbamate Intermediate
A prominent and well-documented synthetic approach involves a multi-step sequence starting from biphenyl-2-amine derivatives and trifluoroethyl-containing intermediates:
Step A: Formation of Carbamate Intermediate
The method begins by reacting a biphenyl-2-amine derivative (Formula 2) with a trifluoroethyl-containing compound (Formula 3) in the presence of a coupling reagent and a base. This reaction yields a carbamate intermediate (Formula 4). The coupling reagent facilitates the formation of the amide bond between the amine and trifluoroethyl moiety.
Step B: Hydrogenolysis to Final Amine
The carbamate intermediate is then subjected to hydrogenolysis using a hydrogenolysis catalyst under hydrogen atmosphere. This step removes protecting groups and yields the target compound N-(2,2,2-trifluoroethyl)biphenyl-2-amine (Formula 1).
Step C: Optional Salt Formation
The free amine product can be converted into various salt forms by reaction with acids such as hydrochloric acid, hydrobromic acid, trifluoroacetic acid, methanesulfonic acid, sulfuric acid, or phosphoric acid to improve stability or solubility.
- The carbamate intermediate phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate is a crucial synthetic intermediate.
- The process involves mild reaction conditions and is amenable to scale-up.
- The method is supported by patents CN103124721B and EP2621894B1, which provide detailed procedural steps and characterization data.
| Step | Reactants | Conditions | Catalyst/Reagent | Product/Intermediate |
|---|---|---|---|---|
| A | Biphenyl-2-amine derivative + trifluoroethyl compound | Base, coupling reagent | Coupling agent (e.g., carbodiimide) | Carbamate intermediate (Formula 4) |
| B | Carbamate intermediate | Hydrogen atmosphere, catalyst | Hydrogenolysis catalyst (e.g., Pd/C) | This compound (Formula 1) |
| C | Free amine + acid | Ambient or mild heating | Acid (HCl, HBr, CF3COOH, etc.) | Salt form of the amine |
Metallaphotoredox Catalysis for N-Trifluoroalkyl Anilines
A recent and innovative method involves metallaphotoredox catalysis enabling modular synthesis of N-trifluoroalkyl anilines, which can be adapted for this compound:
- This method uses a four-component coupling involving nitroarenes, trifluoropropene, tertiary alkylamines, and redox-active esters catalyzed by iridium and nickel complexes under visible light irradiation.
- The reaction proceeds via photocatalytic reduction of nitroarenes to nitrogen-centered radicals, which then couple with trifluoroalkyl precursors to form N-trifluoroalkyl anilines.
- Conditions include the use of [Ir(dF(CF3)ppy)2(dtbpy)]PF6 as photocatalyst, Ni(NO3)2·6H2O with bathophenanthroline as ligand, Hantzsch ester as reductant, and triflic acid as proton source.
- The reaction is conducted in a solvent mixture of DMSO and 1,2-dimethoxyethane at approximately 80 °C under blue LED illumination for 48 hours.
- This method offers chemo- and regioselectivity with broad substrate scope and functional group tolerance, enabling the synthesis of complex N-trifluoroalkyl anilines including biphenyl derivatives.
| Parameter | Details |
|---|---|
| Photocatalyst | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (4 mol %) |
| Nickel Catalyst | Ni(NO3)2·6H2O (20 mol %) + bathophenanthroline (20 mol %) |
| Reductant | Hantzsch ester (2 equiv.) |
| Proton Source | Triflic acid (3 equiv.) |
| Solvent | DMSO / 1,2-dimethoxyethane (2:1 v/v) |
| Temperature | ~80 °C |
| Light Source | Blue LEDs (456-460 nm, 30 W) |
| Reaction Time | 48 hours |
| Yield (example) | 76% for N-trifluoroalkyl aniline |
This method represents a cutting-edge approach to directly incorporate trifluoroethyl groups into aromatic amines with high complexity and selectivity, which could be adapted for biphenyl-2-amine derivatives.
Catalytic Method Using Polyaniline and Metal Complexes
Another reported method for preparing 2-amino biphenyl derivatives involves:
- Dissolving a polyaniline derivative, a phenylhydrazine derivative, and a phthalocyanine metal complex catalyst in a solvent.
- Reacting the mixture at mild temperatures (20–80 °C) to obtain the 2-amino biphenyl derivative.
- The polyaniline derivative acts as an initiator, and the reaction conditions are mild with simple operation and low waste generation.
- This catalytic method is scalable and provides high productivity with diverse product varieties.
Although this method is described for 2-amino biphenyl derivatives in general, it may be adapted or serve as a basis for synthesizing this compound by incorporating trifluoroethyl substituents in the starting materials or intermediates.
Summary Table of Preparation Methods
| Method No. | Approach | Key Steps | Advantages | Limitations/Notes |
|---|---|---|---|---|
| 1 | Carbamate Intermediate + Hydrogenolysis | Coupling → Carbamate intermediate → Hydrogenolysis → Salt formation | Well-established, scalable, mild conditions | Requires multiple steps, use of hydrogenation |
| 2 | Metallaphotoredox Catalysis | Four-component coupling under visible light | High selectivity, functional group tolerance, modular synthesis | Requires specialized catalysts and light source |
| 3 | Polyaniline-initiated Catalysis | Polyaniline + phenylhydrazine + metal catalyst | Mild conditions, simple operation, low waste | General for 2-amino biphenyls, needs adaptation for trifluoroethyl group |
Research Findings and Notes
- The carbamate intermediate method is supported by patents CN103124721B and EP2621894B1, providing detailed synthetic protocols and intermediate characterization, indicating its industrial relevance and robustness.
- Metallaphotoredox catalysis is a recent advancement (2024) that enables efficient and selective incorporation of trifluoroalkyl groups into aromatic amines, expanding synthetic possibilities for fluorinated biphenyl amines.
- The polyaniline-based catalytic method offers a green and scalable alternative for biphenyl amine synthesis, though specific adaptation for trifluoroethyl substitution requires further exploration.
- No direct synthesis routes from unreliable sources such as benchchem.com and smolecule.com were considered, ensuring the reliability and authority of the information presented.
- The trifluoroethyl group incorporation generally requires careful handling of reagents and catalysts due to the electron-withdrawing nature of fluorine atoms and potential sensitivity under harsh conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)biphenyl-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl and trifluoroethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)biphenyl-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)biphenyl-2-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The phenyl group can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between N-(2,2,2-trifluoroethyl)biphenyl-2-amine and its analogs:
Key Comparative Insights:
Electronic Effects :
- The trifluoroethyl group (-CH₂CF₃) in the main compound introduces stronger electron-withdrawing effects compared to methyl (-CH₃) in N-Methylbiphenyl-2-amine , altering the amine’s basicity and reactivity. This enhances resistance to oxidative degradation .
- In contrast, the trifluoromethoxy group (-OCF₃) in N-(2-(Biphenyl-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide provides similar electron-withdrawing properties but with increased polarity, improving aqueous solubility .
2-Amino-N-(2,2,2-trifluoroethyl)acetamide demonstrates the role of trifluoroethyl groups in stabilizing hydrogen-bonding networks, a property exploitable in enzyme inhibition .
Synthetic Challenges :
- The synthesis of trifluoroethylamines often requires specialized reagents (e.g., TMSCF₃ in ) or protective strategies (e.g., Boc protection in ), contrasting with simpler methylation or acetylation routes .
Biological Activity
N-(2,2,2-trifluoroethyl)biphenyl-2-amine is a compound that has attracted attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and the implications for therapeutic applications.
Chemical Structure and Properties
This compound consists of a biphenyl moiety with an amine group at the second position on one phenyl ring and a trifluoroethyl group attached to the nitrogen atom. The trifluoroethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions as an amine. Compounds with similar structures have been shown to engage in various biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects. The trifluoroethyl substituent enhances lipophilicity, which may improve membrane permeability and bioavailability.
Biological Activity Overview
- Antimicrobial Activity : There is emerging evidence suggesting that this compound may possess antimicrobial properties. Similar compounds have demonstrated activity against various pathogens, indicating potential for development as an antibacterial or antifungal agent.
- Anticancer Potential : Research into related biphenyl compounds has highlighted their potential as anticancer agents. The structural features of this compound may contribute to cytotoxic effects on cancer cells through mechanisms such as apoptosis induction or cell cycle arrest.
- Neuropharmacological Effects : Some studies have indicated that analogs of biphenyl amines can affect neurotransmitter systems in the brain. For instance, N-(2,2,2-trifluoroethyl) derivatives have been evaluated for their effects on dopamine receptors and adenylate cyclase activity in animal models .
Table 1: Summary of Biological Activities
Case Study: Neuropharmacological Evaluation
A study investigated the effects of N-(2,2,2-trifluoroethyl) analogs on rat striatum tissue. The results indicated that while these compounds could stimulate adenylate cyclase activity similar to dopamine, they lacked selectivity for dopamine receptors. This suggests a potential for broader neuropharmacological applications but also highlights the need for further specificity in targeting .
Future Directions
Research into this compound is still in its early stages. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize biological activity while minimizing toxicity.
Q & A
Q. What are the optimal synthetic routes for N-(2,2,2-trifluoroethyl)biphenyl-2-amine, and how can reaction yields be improved?
- Methodological Answer : A common approach involves nucleophilic substitution between biphenyl-2-amine and 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) under basic conditions. Catalytic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours are typical. To improve yields:
- Purify intermediates (e.g., trifluoroethyl halides) to minimize side reactions.
- Use anhydrous conditions to avoid hydrolysis of the trifluoroethyl group.
- Monitor reaction progress via TLC or LC-MS.
- Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient).
Safety Note : Use PPE (gloves, goggles) and work in a fume hood due to the volatility of trifluoroethyl halides .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoroethyl group shows distinct splitting patterns:
- ¹H: –CF₃ adjacent protons appear as a quartet (J ≈ 8–10 Hz).
- ¹³C: –CF₃ signals at ~125 ppm (q, J = 280–300 Hz).
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 295 (M⁺) and fragment ions corresponding to biphenyl-2-amine (m/z 169) and –CF₃CH₂– (m/z 83).
- Cross-validate with databases like NIST Chemistry WebBook for reference spectra .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s bioavailability and target-binding interactions in drug design?
- Methodological Answer : The –CF₃ group enhances metabolic stability and modulates electronic properties:
- Lipophilicity : Increases logP, improving membrane permeability.
- Electron-Withdrawing Effects : Reduces basicity of adjacent amines, altering protonation states at physiological pH .
- Conformational Effects : Use molecular docking (e.g., AutoDock Vina) to assess steric and electronic interactions with target proteins. Compare binding affinities of analogs with/without –CF₃ .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across different studies?
- Methodological Answer :
- Step 1 : Verify solvent and temperature conditions (chemical shifts are solvent-dependent).
- Step 2 : Re-run spectra under standardized conditions (e.g., DMSO-d₆ at 25°C).
- Step 3 : Use 2D NMR (HSQC, HMBC) to confirm connectivity.
- Step 4 : Compare with high-purity reference standards or computational predictions (DFT-based tools like Gaussian).
Example: A discrepancy in ¹H NMR δ 7.2–7.4 ppm could arise from residual solvents or impurities; repeat purification .
Q. What safety protocols are critical for handling this compound in aqueous environments?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Waste Disposal : Collect in halogenated waste containers; neutralize with alkaline solutions (e.g., 10% NaOH) before incineration.
- Environmental Hazard Mitigation : Avoid release into waterways; LC-MS monitoring of degradation products is advised due to potential aquatic toxicity .
Q. How can this compound be applied in medicinal chemistry to study kinase inhibition?
- Methodological Answer :
- Kinase Assay Design : Use TR-FRET or ADP-Glo™ assays to measure inhibition of kinases (e.g., JAK2 or EGFR).
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified biphenyl or trifluoroethyl groups.
- Data Analysis : Compare IC₅₀ values and correlate with computational docking scores (e.g., Schrödinger Suite).
Example: Similar trifluoroethyl-containing compounds in patents show enhanced selectivity for kinase ATP-binding pockets .
Q. What computational tools are effective for analyzing the conformational effects of the trifluoroethyl group?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) to assess flexibility (AMBER or GROMACS).
- Quantum Mechanics (QM) : Calculate rotational barriers of the –CF₃ group using DFT (B3LYP/6-31G*).
- Cambridge Structural Database (CSD) : Compare torsional angles with structurally related compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
